Methyl hydrazinecarbimidothioate hydroiodide

Catalog No.
S1899074
CAS No.
35600-34-1
M.F
C2H8IN3S
M. Wt
233.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl hydrazinecarbimidothioate hydroiodide

CAS Number

35600-34-1

Product Name

Methyl hydrazinecarbimidothioate hydroiodide

IUPAC Name

methyl N'-aminocarbamimidothioate;hydroiodide

Molecular Formula

C2H8IN3S

Molecular Weight

233.08 g/mol

InChI

InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H

InChI Key

NYMQJWVULPQXBK-UHFFFAOYSA-N

SMILES

CSC(=NN)N.I

Canonical SMILES

CSC(=NN)N.I

Isomeric SMILES

CS/C(=N\N)/N.I

Application in Peptide Functionalisation

Methyl hydrazinecarbimidothioate hydroiodide is a chemical compound recognized for its structural features that include a hydrazine moiety and a thioate functional group. It is primarily characterized by the presence of a methyl group attached to the hydrazine, along with a carbimidothioate structure, which contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry. This compound is often utilized in the synthesis of various derivatives, particularly in the development of biologically active molecules.

There is no scientific research available on the mechanism of action of MCHT.

  • Due to the lack of data, it's impossible to definitively assess the safety hazards of MCHT.
  • However, as a general precaution, any unknown compound should be handled with care, assuming potential toxicity and flammability.
, particularly in the formation of more complex organic structures. It has been noted for its ability to react with glyoxal derivatives, leading to the synthesis of 3-vinyl-1,2,4-triazines, which are used as dual-reactive linkers in bioconjugation processes. This reaction pathway allows for site-selective conjugation with biologically relevant peptides, enhancing the specificity and efficiency of

The synthesis of methyl hydrazinecarbimidothioate hydroiodide typically involves the reaction of thiosemicarbazide with iodomethane under controlled conditions. This method has been optimized to yield high purity and significant quantities of the compound. The process generally requires heating a mixture of thiosemicarbazide and iodomethane in an alcoholic solvent, followed by cooling and filtration to obtain the final product . Alternative methods for synthesizing methyl hydrazine itself have also been explored, focusing on various reagents and conditions to improve yield and efficiency .

Methyl hydrazinecarbimidothioate hydroiodide finds applications primarily in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its role as a precursor in synthesizing 3-vinyl-1,2,4-triazines highlights its utility in creating linkers for bioconjugation. Additionally, its derivatives may serve as intermediates in the synthesis of thiosemicarbazides and other biologically active molecules .

Methyl hydrazinecarbimidothioate hydroiodide shares structural similarities with several other compounds within the hydrazine and thioate families. Here are some comparable compounds:

Compound NameStructure FeaturesBiological Activity
Methyl-2-arylidene hydrazinecarbodithioatesContains aryl groups attached to hydrazineAntiviral activity against HSV
ThiosemicarbazidesDerived from thiosemicarbazideCytostatic effects
3-vinyl-1,2,4-triazinesContains triazine ring; used as linkersPotential anticancer properties

Uniqueness: Methyl hydrazinecarbimidothioate hydroiodide is unique due to its specific combination of a methyl group with a carbimidothioate structure, which may enhance its reactivity compared to other derivatives. Its application as a linker in bioconjugation processes further distinguishes it from similar compounds that may not possess such functional versatility.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

232.94837 g/mol

Monoisotopic Mass

232.94837 g/mol

Heavy Atom Count

7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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